Methyl 2-bromo-4-methylbenzoate

Catalog No.
S790579
CAS No.
87808-49-9
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-methylbenzoate

CAS Number

87808-49-9

Product Name

Methyl 2-bromo-4-methylbenzoate

IUPAC Name

methyl 2-bromo-4-methylbenzoate

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3

InChI Key

DJTUYAFJAGLQCK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)Br

Methyl 2-bromo-4-methylbenzoate is an organic compound with the molecular formula C9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2 and a molecular weight of approximately 229.07 g/mol. It is classified as a derivative of benzoic acid, specifically characterized by the presence of a bromine atom at the second carbon position and a methyl ester group at the carboxyl position. This compound is recognized for its utility in various organic synthesis applications due to its unique structural features, which influence its reactivity and interactions in

There is no current research available on the specific mechanism of action of Methyl 2-bromo-4-methylbenzoate in biological systems.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as sodium methoxide, yielding methyl 4-methylbenzoate.
  • Reduction Reactions: Using reducing agents like lithium aluminum hydride, it can be reduced to form methyl 4-methylbenzoate.
  • Oxidation Reactions: The methyl group can be oxidized to produce carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions

  • Substitution: Sodium methoxide in methanol.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate in aqueous solution.

Research indicates that methyl 2-bromo-4-methylbenzoate exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies . Additionally, compounds with similar structures have shown antibacterial and antifungal properties, suggesting potential applications in medicinal chemistry.

Methyl 2-bromo-4-methylbenzoate can be synthesized through several methods:

  • Bromination of Methyl 4-methylbenzoate: This method typically involves the use of bromine (Br₂) as the brominating agent, often in the presence of catalysts such as iron or aluminum bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired position .
  • Industrial Production: In industrial settings, large-scale bromination processes are employed, utilizing advanced techniques such as continuous flow reactors to optimize yield and purity.

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Potential applications in the development of new materials due to its unique chemical properties.

Studies have shown that methyl 2-bromo-4-methylbenzoate interacts with biological systems primarily through enzyme inhibition. Its role as a CYP1A2 inhibitor suggests that it could influence drug metabolism pathways, which is critical for understanding drug-drug interactions and optimizing therapeutic regimens . Furthermore, its structural characteristics may allow it to interact with various biological targets, warranting further investigation into its pharmacological profile.

Methyl 2-bromo-4-methylbenzoate can be compared with several similar compounds based on structural and functional characteristics:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromobenzoateBromine at the second positionLacks the methyl group at the fourth position
Methyl 4-bromobenzoateBromine at the fourth positionDifferent reactivity pattern due to substitution
Methyl 2-iodo-4-methylbenzoateIodine replaces bromineGenerally more reactive due to larger iodine atom
Methyl 3-bromo-4-methylbenzoateBromine at the third positionDifferent substitution pattern affecting reactivity

Uniqueness

Methyl 2-bromo-4-methylbenzoate's specific substitution pattern imparts distinct reactivity and properties compared to other compounds. This uniqueness enhances its value in synthetic applications and research contexts .

XLogP3

2.8

Wikipedia

Methyl 2-bromo-4-methylbenzoate

Dates

Last modified: 08-15-2023

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